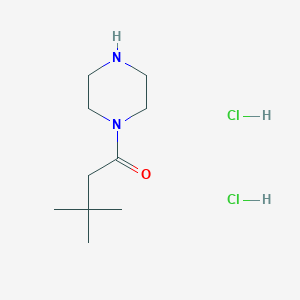
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride typically involves the reaction of 3,3-dimethylbutan-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3,3-Dimethyl-1-piperazin-1-ylbutan-2-one;dihydrochloride
- 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;monohydrochloride
Uniqueness
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it valuable for specific research and industrial applications .
生物活性
3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride (CAS No. 2460755-42-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing upon diverse research findings.
The molecular formula for 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one; dihydrochloride is C10H20N2O⋅2HCl, with a molecular weight of approximately 240.19 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological effects.
Synthesis
The synthesis of 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one typically involves several steps:
- Formation of the Piperazine Ring : The piperazine core can be synthesized through the reaction of appropriate amines and carbonyl compounds.
- Alkylation : Alkylation with dimethylbutyryl chloride leads to the formation of the target compound.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Biological Activity
Research has indicated that 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to 3,3-Dimethyl-1-piperazin-1-ylbutan-1-one possess significant antimicrobial properties. For instance, a series of piperazine derivatives were evaluated for their antibacterial and antifungal activities, demonstrating promising results against various pathogens .
Antitumor Activity
The compound has also been investigated for its antitumor potential. A study evaluating related piperazine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines . The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the alkyl chain significantly influence biological activity. For example, increasing the length of the alkyl chain or introducing specific substituents on the piperazine nitrogen can enhance potency against specific targets .
Case Studies
- Antimicrobial Screening : In a high-throughput screening of over 100,000 compounds, derivatives of piperazine were tested against Mycobacterium tuberculosis, revealing several candidates with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Cytotoxicity Assays : A comparative analysis of various piperazine derivatives highlighted that those with electron-withdrawing groups exhibited increased cytotoxicity against HepG2 liver cancer cells .
Data Tables
特性
IUPAC Name |
3,3-dimethyl-1-piperazin-1-ylbutan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(2,3)8-9(13)12-6-4-11-5-7-12;;/h11H,4-8H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNBYSKZMBABGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCNCC1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














